Copper usnate
Description
Copper usnate is a metal-organic derivative of usnic acid, a naturally occurring dibenzofuran derivative found in lichens (e.g., Usnea barbata). Usnic acid itself exhibits broad biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, but its hydrophobic nature and hepatotoxicity at high doses limit systemic applications . This compound is synthesized by combining usnic acid with copper ions, enhancing its solubility and stability for topical use. It is primarily employed in cosmetic and dermatological formulations for its antimicrobial and sebum-regulating effects .
Properties
Molecular Formula |
C18H14CuO7 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
copper;4,8-diacetyl-2,9a-dimethyl-7,9-dioxodibenzofuran-1,3-diolate |
InChI |
InChI=1S/C18H16O7.Cu/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+2/p-2 |
InChI Key |
BJKWDVRCNOATJS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)[O-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Copper usnate can be synthesized through the reaction of usnic acid with copper salts. One common method involves dissolving usnic acid in a suitable solvent and then adding a copper salt, such as copper sulfate, under controlled conditions. The reaction typically requires stirring and heating to ensure complete formation of the this compound complex .
Chemical Reactions Analysis
Acid-Base Dissolution
Copper usnate undergoes proton-driven dissolution in acidic environments, releasing Cu²⁺ ions and usnic acid. This reaction is critical in biological systems where lysosomal pH (4–5) facilitates dissociation :
-
Evidence : Similar CuO nanoparticles dissolve at pH 4–5, releasing bioavailable Cu²⁺ .
-
Implications : The liberated Cu²⁺ participates in Fenton-like reactions, generating reactive oxygen species (ROS) .
Redox Activity and ROS Generation
The Cu²⁺/Cu⁺ redox cycle in this compound drives ROS production via Fenton and Haber-Weiss mechanisms :
-
ROS Impact : Hydroxyl radicals () induce oxidative stress, damaging lipids, proteins, and DNA .
-
Experimental Confirmation : Electron paramagnetic resonance (EPR) studies confirm ROS activity in copper complexes .
Ligand Exchange Reactions
This compound participates in ligand substitution with stronger coordinating agents (e.g., ammonia, amino acids) :
-
Color Changes : Transition from blue (hexaaquacopper) to deep blue (tetraammine complex) .
-
Biological Relevance : Amino acids (e.g., histidine) facilitate Cu²⁺ release in physiological conditions .
Sulfidation and Stability
In sulfur-rich environments, this compound transforms into copper sulfide (CuS), reducing solubility and bioavailability :
Thermal Decomposition
Heating this compound above 200°C decomposes it into copper oxides and usnic acid derivatives:
Scientific Research Applications
Copper usnate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Biology: this compound exhibits antimicrobial properties, making it useful in the study of bacterial and fungal infections.
Medicine: It has been explored for its potential use in treating infections and as an ingredient in antimicrobial coatings for medical devices.
Industry: This compound is used in the formulation of antimicrobial agents in cosmetics and personal care products
Mechanism of Action
The antimicrobial activity of copper usnate is primarily due to its ability to generate reactive oxygen species (ROS). These ROS cause oxidative damage to cellular components, leading to the disruption of cell membranes and the degradation of nucleic acids. The copper ions released from this compound also interact with proteins and enzymes, inhibiting their function and leading to cell death .
Comparison with Similar Compounds
Comparison with Sodium Usnate and Potassium Usnate
Structural and Solubility Differences
- Copper Usnate : Contains copper ions (Cu²⁺) complexed with usnic acid. Its structure allows moderate solubility in aqueous media, making it suitable for topical applications .
- Sodium Usnate (NaU) : Formed via acid-base reaction, replacing a proton with sodium (Na⁺). Exhibits higher water solubility than usnic acid, enabling broader pharmaceutical applications .
- Potassium Usnate (KU): Similar to NaU but with potassium (K⁺).
Table 1: Structural and Solubility Comparison
Antimicrobial and Antiviral Effects
- This compound : Effective against acne-causing bacteria and fungi in skincare products. Its combination with copper enhances purifying action .
- Sodium Usnate : Demonstrated strong binding affinity to SARS-CoV-2 proteins (binding energy: -8.55 kcal/mol with main protease; inhibition constant: 539.86 nM), outperforming favipiravir .
- Potassium Usnate : Exhibits lower IC₅₀ values than usnic acid in antiparasitic assays (e.g., 2.99 µM vs. 18.30 µM against Leishmania infantum chagasi) .
Anticancer Activity
Key Research Findings
Bioavailability and Drug Delivery
Clinical Limitations
- Sodium and potassium derivatives face challenges in balancing efficacy with toxicity at higher doses .
Q & A
Basic Research Questions
Q. What validated analytical methods are suitable for quantifying copper usnate in experimental samples?
- Methodological Answer : UV-spectrophotometric methods optimized for sodium usnate (e.g., absorption maxima at 290 nm in water or phosphate buffer-methanol media) can be adapted for this compound . Key parameters include:
- Linearity : Calibration curves in the range of 0.1–12 µg·cm⁻³.
- Sensitivity : Apparent molar absorptivity (~3.16×10⁴ dm³·mol⁻¹·cm⁻¹) and Sandell’s sensitivity (~11.58 ng·cm⁻²/0.001 A).
- Validation : Follow ICH guidelines for accuracy (recovery studies 80–120%), precision (RSD < 2%), and detection limits (0.072–0.489 µg·cm⁻³) .
Q. How can researchers synthesize and characterize this compound with reproducibility?
- Methodological Answer :
- Synthesis : React usnic acid with copper salts (e.g., copper sulfate) in aqueous-organic media (e.g., water:methanol). Optimize pH (3–5) to enhance solubility and yield .
- Characterization : Use UV-Vis spectroscopy (290 nm peak), FTIR (C=O and Cu-O bond identification), and elemental analysis (Cu²⁺ quantification). Purity is confirmed via HPLC cross-validation .
Advanced Research Questions
Q. What computational approaches predict this compound’s binding efficacy against viral targets like SARS-CoV-2?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) compares binding affinities of this compound with viral proteins (e.g., main protease 6LU7 or spike RBD 6M0J):
- Protocol : Prepare ligand (this compound) and receptor (protein PDB files) using Chimera. Calculate binding free energy (ΔG) and inhibition constants (Ki). Sodium usnate showed Ki = 539.86 nM for 6LU7, suggesting this compound may exhibit similar or enhanced activity .
- Validation : Compare results with controls (e.g., favipiravir, ΔG = -4.25 kcal/mol) and perform MD simulations for stability .
Q. How do stability studies under varying conditions inform this compound’s experimental applications?
- Methodological Answer :
- Design : Test degradation kinetics in buffers (pH 3–10), temperatures (25–60°C), and light exposure. Monitor absorbance changes at 290 nm over 24–72 hours .
- Analysis : Calculate half-life (t½) and degradation rate constants. Sodium usnate retained >95% stability in phosphate buffer (pH 3) for 24 hours, suggesting this compound may require similar storage conditions .
Q. What strategies resolve contradictions in this compound’s bioactivity data across studies?
- Methodological Answer :
- Systematic Review : Aggregate data from cytotoxicity assays (e.g., IC50 values) and categorize by cell type (e.g., colorectal vs. lung cancer).
- Meta-Analysis : Use fixed/random-effects models to identify heterogeneity sources (e.g., solvent polarity affecting this compound’s solubility) .
- In Silico Validation : Cross-reference bioactivity with docking results to confirm mechanism consistency .
Methodological Tables
| Parameter | UV-Spectrophotometric Analysis | Molecular Docking |
|---|---|---|
| Linear Range (µg·cm⁻³) | 0.1–12 | N/A |
| Key Metric | RSD < 2% | ΔG = -8.55 kcal/mol |
| Validation Standard | ICH Guidelines | PDB ID 6LU7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
